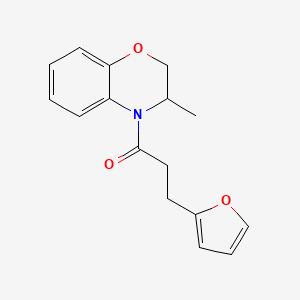![molecular formula C13H14F2N4 B7586232 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine, also known as DFE-TPP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DFE-TPP is a triazolopyrazine derivative that can be synthesized using various methods.
作用機序
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine inhibits the activity of voltage-gated sodium channels by binding to the inactivated state of the channel. This binding prevents the channel from returning to its active state, thereby reducing the flow of sodium ions into the neuron. This reduction in sodium ion influx leads to a decrease in the generation and propagation of action potentials, resulting in the suppression of neuronal excitability.
Biochemical and Physiological Effects:
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce epileptic seizures in animal models. 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a half-life of approximately 4 hours in rats and is metabolized primarily by the liver. It does not appear to have any significant toxicity or adverse effects on major organs.
実験室実験の利点と制限
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using the methods described above. It has also been shown to have a high degree of selectivity for voltage-gated sodium channels, making it a useful tool for studying the role of these channels in neuronal excitability. However, 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. It also has limited solubility in water, which may require the use of organic solvents.
将来の方向性
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several potential future directions for scientific research. One possible direction is the development of more potent and selective analogs of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine that can be used to study the role of voltage-gated sodium channels in neurological disorders. Another possible direction is the investigation of the anxiolytic and antidepressant effects of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in humans. Finally, 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine may have potential applications in the development of new drugs for the treatment of epilepsy and other neurological disorders.
合成法
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized using a variety of methods, including the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 2,2-difluoroethyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 2,2-difluoroethanol in the presence of sodium hydride. The yield of 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine using these methods ranges from 30% to 50%.
科学的研究の応用
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to the suppression of neuronal excitability and the reduction of epileptic seizures. 7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4/c14-11(15)8-18-6-7-19-12(9-18)16-17-13(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOXTLJXJKMPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3)CN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)



![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)
